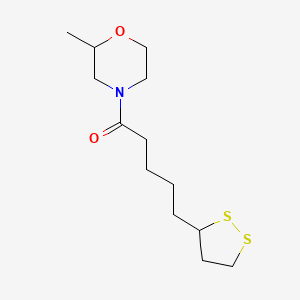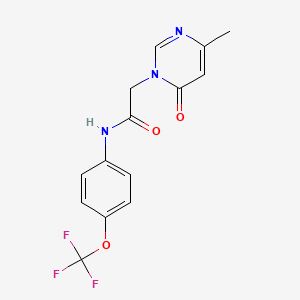
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to activate the Nrf2 pathway, which is responsible for the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is also stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one. One area of interest is the potential use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in these applications. Another area of research is the development of new synthetic methods for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one that are more efficient and cost-effective. Additionally, the identification of new targets and pathways for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one could lead to the development of new therapeutic applications.
合成法
The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one involves the reaction of 1,2-dithiolane-3-thione with 2-methylmorpholine-4-oxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one as a white crystalline powder with a molecular weight of 297.4 g/mol.
科学的研究の応用
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-14(7-8-16-11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUUBGTTLEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)
![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2436407.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)